3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Overview
Description
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring and a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-aminophenylmethylamine with a suitable carbonyl compound under specific conditions. One common method is the cyclization of 3-aminophenylmethylamine with a diester or a diketone in the presence of a dehydrating agent to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in biochemical assays.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives may be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives and sealants.
Mechanism of Action
The mechanism by which 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting specific enzymes. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or signaling molecules. The specific pathways involved will depend on the biological context and the desired therapeutic outcome.
Comparison with Similar Compounds
3-Aminophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
3-Aminophenylacetic Acid: A structural analog with potential biological activity.
3-Aminophenol: An aromatic amine and phenol with different chemical properties.
Uniqueness: 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one stands out due to its unique oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLOTZSOPLMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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